molecular formula C15H20N4O2 B15283241 N-[2-(diethylamino)ethyl]-4-hydroxyquinazoline-2-carboxamide

N-[2-(diethylamino)ethyl]-4-hydroxyquinazoline-2-carboxamide

Cat. No.: B15283241
M. Wt: 288.34 g/mol
InChI Key: WXZJYAABZNXOSM-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-4-hydroxyquinazoline-2-carboxamide is a quinazoline derivative featuring a carboxamide group at position 2 and a hydroxy group at position 4 of the bicyclic quinazoline core. The diethylaminoethyl side chain enhances solubility and may influence receptor binding.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C15H20N4O2/c1-3-19(4-2)10-9-16-15(21)13-17-12-8-6-5-7-11(12)14(20)18-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,21)(H,17,18,20)

InChI Key

WXZJYAABZNXOSM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high temperature and pressure conditions.

    Introduction of the Diethylaminoethyl Side Chain: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction using diethylaminoethyl chloride and a suitable base such as sodium hydride.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of N-[2-(diethylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various alkyl groups.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-cancer activity.

Comparison with Similar Compounds

Key Research Findings

  • Core Structure Impact: Quinazoline’s additional nitrogen (vs. quinoline) may enhance hydrogen bonding but reduce lipophilicity.
  • Substituent Effects: Longer alkoxy chains (e.g., hexoxy) decrease solubility but increase membrane permeability. Diethylaminoethyl vs. dimethylaminoethyl alters steric and electronic profiles, affecting receptor interactions.

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